molecular formula C11H21NO3 B2729372 cis-tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate CAS No. 955028-75-8

cis-tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate

Cat. No.: B2729372
CAS No.: 955028-75-8
M. Wt: 215.293
InChI Key: ADHBFIMXBSFQLJ-BDAKNGLRSA-N
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Description

cis-tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C11H21NO3 It is a piperidine derivative, characterized by the presence of a tert-butyl ester group, a hydroxyl group, and a methyl group on the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate typically involves the reaction of appropriate piperidine derivatives with tert-butyl esters. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent, which facilitates the formation of the tert-butyl ester group under metal-free conditions . The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: cis-tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

cis-tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and tert-butyl ester group play crucial roles in its reactivity and binding affinity. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways related to its structure .

Comparison with Similar Compounds

  • tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate
  • tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate

Comparison: cis-tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different physical properties, such as solubility and stability, and distinct biological activities .

Properties

IUPAC Name

tert-butyl (3R,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-5-6-12(7-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHBFIMXBSFQLJ-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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